molecular formula C11H13NO3 B1603632 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene CAS No. 480439-35-8

2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene

Cat. No. B1603632
M. Wt: 207.23 g/mol
InChI Key: QUOSISUJAVFTPN-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene , also known by its chemical formula C₁₀H₁₀N₂O₃ , is a compound with intriguing properties. It belongs to the family of isocyanates , which are essential building blocks in the synthesis of various polymers, including polyurethanes (PUs) .

2.

Synthesis Analysis

The synthesis of this compound involves introducing an isocyanate group (-NCO) onto the aromatic ring of 1,4-dimethoxybenzene . The isocyanate functionality is crucial for subsequent polymerization reactions. Researchers have explored different routes to prepare bio-based isocyanates, aiming to reduce reliance on fossil-based precursors. These methods often utilize biomass-derived feedstocks and sustainable processes .

3.

Molecular Structure Analysis

The molecular structure of 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups (CH₃O) and an isocyanate group (NCO). The isocyanate functionality provides reactivity for polymerization reactions, making it a valuable intermediate in PU synthesis .

4.

Chemical Reactions Analysis

  • Addition Reactions : The isocyanate group can undergo addition reactions with nucleophiles, such as alcohols or amines .

5.

Physical And Chemical Properties Analysis

  • Toxicity : Isocyanates are irritants and should be handled with care .

7.

Scientific Research Applications

Redox Flow Batteries

1,4-Dimethoxybenzene derivatives, closely related to 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene, are utilized as catholyte materials in non-aqueous redox flow batteries. They offer high open-circuit potentials and excellent electrochemical reversibility. However, their chemical stability, especially in oxidized forms, is a concern. Modifications like bicyclic substitutions enhance their solubility and chemical stability in charged states, making them more efficient for energy storage applications (Zhang et al., 2017).

Medical Intermediates

Though specifically focusing on a different derivative, the preparation of medical intermediate molecules from 1,4-dimethoxybenzene is reported. Such intermediates are used in treatments for psychotic and schizophrenic psychosis, highlighting the potential pharmaceutical applications of related compounds (Z. Zhimin, 2003).

Electrochemical Applications

1,4-Dimethoxybenzene derivatives are investigated for their potential as redox shuttles in lithium batteries. These compounds can protect against overcharge, demonstrating their potential in enhancing the safety and efficiency of lithium batteries (Feng et al., 2007).

Catalysis and Organic Synthesis

The oxidation of fused 1,4-dimethoxybenzenes to quinones, using various catalytic methods, shows the versatility of these compounds in synthetic organic chemistry. This property is crucial for creating complex organic molecules used in various industries, including pharmaceuticals (Kim et al., 2001).

Host-Guest Chemistry

1,4-Dimethoxybenzene and its derivatives play a role in host-guest chemistry. For instance, they are used to create novel para-bridged pillar[5]arenes, which have specific host-guest interactions with various organic molecules, demonstrating potential in molecular recognition and sensor applications (Ogoshi et al., 2008).

Intramolecular Electron Transfer

Studies on radical cations of compounds with terminal 1,4-dimethoxybenzene units reveal insights into intramolecular electron transfer mechanisms. This research is fundamental for understanding electron transport in organic electronic materials (Wartini et al., 1998).

Safety And Hazards

  • Ventilation : Work in well-ventilated areas to minimize inhalation exposure .

8.

Future Directions

  • Safety Innovations : Exploring safer alternatives to traditional isocyanates .

properties

IUPAC Name

2-(2-isocyanatoethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSISUJAVFTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584146
Record name 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene

CAS RN

480439-35-8
Record name 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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